molecular formula C17H20BrN5O B2590372 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097861-62-4

2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

カタログ番号: B2590372
CAS番号: 2097861-62-4
分子量: 390.285
InChIキー: FZQXMKQPQVAVIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a brominated pyrimidine ring linked to a cyclopentapyridazinone core via a piperidine methyl bridge, a structural motif common in molecules designed to modulate kinase and other enzymatic activities. Its potential research applications are primarily as a key chemical intermediate or a building block in the synthesis of more complex bioactive molecules. Researchers may also investigate its utility as a core scaffold for the development of targeted protein degraders (PROTACs). The bromine atom on the pyrimidine ring makes it a versatile precursor for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the exploration of structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)22-6-4-12(5-7-22)11-23-16(24)8-13-2-1-3-15(13)21-23/h8-10,12H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQXMKQPQVAVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes a pyrimidine ring and a piperidine moiety, which are known to influence its interaction with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C17H20BrN5OC_{17}H_{20}BrN_{5}O
  • Molecular Weight : 390.285 g/mol
  • CAS Number : 2097861-62-4

The presence of bromine in the pyrimidine ring enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with cellular targets.

Tyrosine Kinase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of tyrosine kinases , particularly the Met kinase. Tyrosine kinases are critical in various signaling pathways related to cell growth and proliferation. Inhibition of these kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Research Findings

  • In vitro studies have demonstrated that modifications to the compound's structure can enhance its inhibitory potency against specific kinases, thus improving its potential as an anti-cancer agent .
  • A study highlighted that derivatives of this compound showed moderate to strong cytotoxicity against K562 leukemia cells, with IC50 values ranging from 0.84 to 2.49 µM, indicating significant anti-leukemic activity .

The mechanism of action involves the inhibition of key signaling pathways that promote cell survival and proliferation. For instance:

  • The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways, which are crucial for programmed cell death .

Comparative Analysis with Other Compounds

In comparison with other known tyrosine kinase inhibitors such as Tepotinib and Erlotinib, this compound exhibits unique structural features that may confer distinct pharmacological properties.

Compound Name Key Features Unique Aspects
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-oneInhibits tyrosine kinases; complex structureUnique combination of piperidine and pyrimidine rings
TepotinibSelective Met kinase inhibitorApproved for specific cancer types
ErlotinibTargets epidermal growth factor receptorUsed primarily for lung cancer treatment

Case Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of various derivatives based on this compound against K562 cells:

  • The most active derivative displayed significant inhibition of cell proliferation and induced apoptosis through caspase activation.
  • The introduction of halogen atoms was found to enhance cytotoxicity, indicating that structural modifications can lead to improved therapeutic efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of similar compounds revealed that:

  • The presence of electron-withdrawing groups (like bromine) at specific positions on the pyrimidine ring significantly impacts biological activity.
  • Modifications leading to increased lipophilicity correlated with enhanced cellular uptake and bioactivity .

類似化合物との比較

Core Scaffold and Substituent Variations

The table below compares key structural and functional attributes:

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one Cyclopenta[c]pyridazin-3-one 5-Bromopyrimidin-2-yl, piperidinyl C₂₁H₂₂BrN₅O Bromine enhances electrophilicity; piperidine improves solubility
2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-cyclopenta[c]pyridazin-3-one Cyclopenta[c]pyridazin-3-one 2-Methylbenzoyl, piperidinyl C₂₁H₂₅N₃O₂ Aromatic acyl group may increase lipophilicity; methyl reduces polarity
2-(3-Aminopiperidin-1-yl)-3-methyl-cyclopenta[d]pyrimidin-4(5H)-one Cyclopenta[d]pyrimidin-4-one 3-Aminopiperidine, methyl C₁₃H₂₀N₄O Primary amine enhances hydrogen bonding; smaller core
1-{[5-(2,4-Difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]methyl}-cyclopenta[d]pyrimidine-2,4-dione Cyclopenta[d]pyrimidine-2,4-dione Thiadiazolyl, difluorohydroxyphenyl C₁₉H₁₆F₂N₄O₃S Thiadiazole introduces sulfur-based interactions; fluorophenol enhances acidity

Physicochemical and Pharmacokinetic Properties

  • The piperidine ring’s basicity (pKa ~10) may enhance solubility in acidic environments .
  • Analog with 2-Methylbenzoyl Substituent : The benzoyl group increases logP (lipophilicity), favoring blood-brain barrier penetration but possibly reducing aqueous solubility. Methyl substitution minimizes metabolic oxidation .
  • 3-Aminopiperidine Analog: The primary amine (pKa ~9.5) improves water solubility and enables salt formation. Computational studies on similar chromeno-pyrimidines suggest good oral bioavailability due to balanced logP (~2.5) and PSA (~80 Ų) .

Q & A

Q. What are the recommended synthetic routes for this compound?

Answer: The synthesis typically involves multi-step organic reactions, leveraging heterocyclic coupling strategies. Key steps include:

Piperidine-Pyrimidine Coupling: Reacting 5-bromopyrimidine with piperidin-4-ylmethanol under nucleophilic aromatic substitution conditions to introduce the piperidine moiety .

Cyclopenta[c]pyridazinone Formation: Cyclocondensation of intermediates using catalysts like p-toluenesulfonic acid (p-TsOH) to form the fused bicyclic core .

Functionalization: Bromine retention at the pyrimidine ring ensures reactivity for downstream modifications .

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYieldReference
Piperidine couplingK₂CO₃, DMF, 80°C65%
Cyclocondensationp-TsOH, EtOH, reflux72%

Q. Which spectroscopic methods are optimal for structural characterization?

Answer: A combination of techniques ensures accurate characterization:

  • ¹H/¹³C NMR: Assigns proton and carbon environments, confirming regiochemistry of the piperidine and pyridazinone moieties .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the cyclopenta[c]pyridazinone core (if crystals are obtainable) .

Advanced Research Questions

Q. How can low yields in the cyclocondensation step be addressed?

Answer: Low yields often arise from steric hindrance or competing side reactions. Methodological optimizations include:

  • Catalyst Screening: Replace p-TsOH with Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve selectivity via controlled heating .

Q. Table 2: Solvent Effects on Cyclocondensation

SolventTemperature (°C)Yield
EtOH8072%
DMSO10085%
Toluene11058%

Q. How to resolve contradictions in reported biological activity data?

Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times) across studies .
  • Purity Considerations: Use HPLC (>98% purity) to eliminate confounding effects from impurities .
  • Computational Validation: Perform docking studies to verify target binding modes and correlate with experimental data .

Example Workflow:

Validate compound purity via HPLC .

Re-test activity in a standardized kinase inhibition assay .

Compare results with molecular docking predictions (e.g., using AutoDock Vina) .

Q. What computational tools predict the compound’s physicochemical properties?

Answer:

  • Lipinski’s Rule Compliance: Use tools like SwissADME to assess drug-likeness (e.g., logP, hydrogen bond donors/acceptors) .
  • Pharmacokinetics Prediction: PKSim models absorption/distribution, highlighting potential bioavailability issues .
  • Electrostatic Mapping: DFT calculations (e.g., Gaussian 09) elucidate charge distribution for reactivity analysis .

Q. Table 3: Predicted Physicochemical Properties

PropertyValueTool
LogP2.8SwissADME
Water Solubility (mg/mL)0.12PKSim
Polar Surface Area (Ų)78.4MarvinSketch

Q. How to design derivatives for improved target selectivity?

Answer:

  • Scaffold Hopping: Replace the 5-bromopyrimidine group with 5-chloro or 5-fluoro analogs to modulate steric/electronic effects .
  • Side-Chain Modifications: Introduce hydrophilic groups (e.g., -OH, -NH₂) to the piperidine ring to enhance solubility .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs and correlate substitutions with activity trends using multivariate analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。